molecular formula C21H24FN3O5S B585772 N-Desmethyl Rosuvastatin Lactone CAS No. 1797419-58-9

N-Desmethyl Rosuvastatin Lactone

Cat. No.: B585772
CAS No.: 1797419-58-9
M. Wt: 449.497
InChI Key: WSCHZXKSCWERQN-GUFYHEMZSA-N
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Description

N-Desmethyl Rosuvastatin Lactone is a metabolite of Rosuvastatin, a widely used statin for lowering cholesterol levels. This compound is formed through the metabolic processes involving Rosuvastatin and plays a role in the pharmacokinetics and pharmacodynamics of the parent drug .

Mechanism of Action

Target of Action

N-Desmethyl Rosuvastatin Lactone, like its parent compound Rosuvastatin, primarily targets the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .

Mode of Action

This compound acts as a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, it reduces the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This action primarily occurs in the liver .

Biochemical Pathways

The inhibition of HMG-CoA reductase leads to a decrease in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . This results in a compensatory increase in the expression of LDL receptors on hepatocyte membranes and a stimulation of LDL catabolism .

Pharmacokinetics

Rosuvastatin, and by extension this compound, exhibits variable pharmacokinetics across studies . It is given once daily, achieving maximum plasma concentration at a median of 5 hours under fasting conditions following single and multiple doses . The systemic exposure of rosuvastatin is characterized by a large coefficient of variation . There is a small accumulation with repeated dosing . The overall mean total clearance of the drug in Caucasian subjects was found to be 1.7-fold higher than that in healthy Chinese subjects .

Result of Action

The primary result of the action of this compound is a reduction in the levels of LDL cholesterol, total cholesterol, and triglycerides . This leads to a decreased risk of cardiovascular disease, including myocardial infarction and stroke .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pharmacokinetics of rosuvastatin shows considerable variation between races . Additionally, certain drug interactions can significantly affect the action of rosuvastatin . For example, the interaction of rosuvastatin with darunavir/ritonavir was considered statistically and clinically relevant .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Rosuvastatin Lactone involves the demethylation of Rosuvastatin followed by lactonization. The demethylation process is typically catalyzed by cytochrome P450 enzymes, particularly CYP2C9 . The lactonization step involves the formation of a lactone ring, which can be facilitated by acidic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for the quantification and quality control of the compound .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Rosuvastatin Lactone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Desmethyl Rosuvastatin Lactone is unique due to its specific metabolic pathway and the formation of a lactone ring, which distinguishes it from other metabolites of Rosuvastatin. Its presence and concentration in the plasma can provide insights into the metabolic fate of Rosuvastatin and its overall pharmacokinetic profile .

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O5S/c1-12(2)19-17(9-8-16-10-15(26)11-18(27)30-16)20(13-4-6-14(22)7-5-13)24-21(23-19)25-31(3,28)29/h4-9,12,15-16,26H,10-11H2,1-3H3,(H,23,24,25)/b9-8+/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCHZXKSCWERQN-GUFYHEMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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